molecular formula C16H14ClF2NO2 B4033641 2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)propanamide

2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)propanamide

Cat. No.: B4033641
M. Wt: 325.74 g/mol
InChI Key: ZSMRCDPTDNUBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)propanamide is a useful research compound. Its molecular formula is C16H14ClF2NO2 and its molecular weight is 325.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.0681127 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Constituents in Marine Algae

A study on Jolyna laminarioides identified bioactive constituents, including methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, demonstrating chymotrypsin inhibitory activity and antimicrobial properties against Escherichia coli and Shigella boydii. This suggests potential applications in designing antimicrobial agents from similar compounds (Atta-ur-rahman et al., 1997).

Pharmacokinetics and Metabolism in Drug Development

Research on a selective androgen receptor modulator provided detailed pharmacokinetic and metabolic profiles in rats, highlighting the importance of understanding these aspects for the development of therapeutic agents. This underscores the relevance of similar analyses for 2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)propanamide in drug development processes (Di Wu et al., 2006).

Antipathogenic Activity of Chemical Compounds

A study on the antipathogenic activity of thiourea derivatives against bacterial cells, including Pseudomonas aeruginosa and Staphylococcus aureus, indicates the potential for compounds like this compound to serve as templates for developing novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

Photocatalytic Degradation of Environmental Pollutants

Investigations into the photocatalytic degradation of flutamide, a related compound, under different solvents have implications for environmental applications, such as the breakdown of persistent organic pollutants in water sources (Y. Watanabe et al., 2015).

Synthesis and Antimicrobial Properties of Chemical Derivatives

The synthesis and study of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, which exhibit antibacterial and antifungal activities, highlight the potential for structural analogs of this compound to be explored for similar properties (V. Baranovskyi et al., 2018).

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF2NO2/c1-9-7-11(17)3-6-15(9)22-10(2)16(21)20-14-5-4-12(18)8-13(14)19/h3-8,10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMRCDPTDNUBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.